molecular formula C14H19NO B1488072 4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine CAS No. 2098031-19-5

4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine

Cat. No.: B1488072
CAS No.: 2098031-19-5
M. Wt: 217.31 g/mol
InChI Key: AWGVHXGJTWAURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine” has been reported in the literature . For instance, Subhashini et al. synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives and evaluated them for antioxidant activity .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a piperidine ring, which is a six-membered ring with one nitrogen atom. The indenyl group is a fused ring system, which is attached to the piperidine ring via an oxygen atom.

Scientific Research Applications

Bioavailability Enhancers and Athletic Performance

Piperidine derivatives, like those found in black pepper, have been studied for their bioavailability-enhancing properties. A study on the impact of black pepper in physically active individuals highlights its ability to improve the absorption of iron (Fe), which is crucial for athletic performance. This suggests potential applications in dietary supplements for athletes to maintain Fe stores, essential for oxygen transport and utilization during endurance sports (Fernández-Lázaro et al., 2020).

Neuropharmacology

Research on piperidine derivatives has explored their role in neurological conditions. For instance, certain piperidine compounds have been associated with Parkinsonism following illicit drug use, demonstrating the significance of understanding the neurotoxic potential of piperidine-related substances (Langston et al., 1983). Additionally, the effects of piperidine on growth hormone secretion during sleep and insulin-induced conditions were examined, indicating its influence on endocrine functions and potential therapeutic applications (Mendelson et al., 1981).

Metabolism and Pharmacokinetics

Studies on the metabolism and disposition of compounds like SB-649868, an orexin receptor antagonist, and venetoclax, a B-cell lymphoma-2 inhibitor, provide insight into the complex pharmacokinetic profiles of piperidine derivatives. These studies highlight the extensive metabolism these compounds undergo, with implications for their therapeutic use and side effect management (Renzulli et al., 2011); (Liu et al., 2017).

Allergic Contact Dermatitis

A case study of allergic contact dermatitis due to an insect repellent containing a piperidine derivative underscores the importance of understanding the allergenic potential of these compounds in consumer products (Corazza et al., 2005).

Biochemical Analysis

Biochemical Properties

4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, its interaction with certain transcription factors can lead to the upregulation or downregulation of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-1-yloxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-4-13-11(3-1)5-6-14(13)16-12-7-9-15-10-8-12/h1-4,12,14-15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGVHXGJTWAURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1OC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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